molecular formula C12H17NO B8532460 1-[3-(Dimethylamino)phenyl]-1-butanone

1-[3-(Dimethylamino)phenyl]-1-butanone

Cat. No. B8532460
M. Wt: 191.27 g/mol
InChI Key: NHJRJLSFZSQFHQ-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

To a stirred solution of (3-bromophenyl)dimethylamine (7.5 g, 37.5 mmol) in THF (50 mL) at −78° C., was added n-butyllithium (2.88 g, 45.0 mmol). The resulting solution was stirred at −35° C. for 1 h and was then cooled to −78° C. and treated dropwise with a solution of N-methyl-N-(methyloxy)butanamide (4.92 g, 37.5 mmol) (Description 25) in dry THF (15 mL). The resulting mixture was stirred for 45 min at −78° C. and then worked up using water (100 mL) and ethyl acetate (200 mL). The crude material was purified by chromatography on silica gel, eluting with a gradient of 0-20% ethyl acetate in hexane, to afford the title compound (3.48 g). LCMS (B) m/z: 192 [M+1]+, Rt 2.29 min.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([N:8]([CH3:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.C([Li])CCC.CN(OC)[C:18](=[O:22])[CH2:19][CH2:20][CH3:21].O>C1COCC1.C(OCC)(=O)C>[CH3:9][N:8]([CH3:10])[C:4]1[CH:3]=[C:2]([C:18](=[O:22])[CH2:19][CH2:20][CH3:21])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)N(C)C
Name
Quantity
2.88 g
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.92 g
Type
reactant
Smiles
CN(C(CCC)=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −35° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to −78° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 45 min at −78° C.
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0-20% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C=1C=C(C=CC1)C(CCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.48 g
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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